molecular formula C18H11FO4S B2695496 Dibenzofuran-2-yl 4-fluorobenzenesulfonate CAS No. 670258-85-2

Dibenzofuran-2-yl 4-fluorobenzenesulfonate

Cat. No. B2695496
CAS RN: 670258-85-2
M. Wt: 342.34
InChI Key: FRZJSTCALCJFPK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of dibenzofuran, a related compound, consists of two benzene rings fused to a central furan ring . All the numbered carbon atoms have a hydrogen atom bonded to each of them .


Chemical Reactions Analysis

Dibenzofuran is thermally robust and undergoes electrophilic reactions, such as halogenation and Friedel-Crafts reactions . Reaction of dibenzofuran with butyl lithium results in di lithiation .


Physical And Chemical Properties Analysis

Dibenzofuran is a volatile white solid that is soluble in nonpolar organic solvents . It has a melting point of 81 to 85 °C and a boiling point of 285 °C . It is insoluble in water .

Scientific Research Applications

Photocatalytic Transformations

Dibenzofuran derivatives, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), have been recognized for their potent organophotocatalytic properties, offering excellent redox windows, good chemical stability, and broad applicability in various organic reactions. This showcases their potential in metal-free photocatalysis for organic synthesis (T. Shang et al., 2019).

Blue Electrophosphorescence

Dibenzofuran has been successfully modified to create electron-transporting host materials for blue-green electrophosphorescence, achieving high quantum efficiency and luminance power efficiency. This application underlines its significance in the development of advanced electrophosphorescent devices (P. Vecchi et al., 2006).

Anticancer Agents

The synthesis and evaluation of aminothiazole-paeonol derivatives, involving dibenzofuran-2-yl 4-fluorobenzenesulfonate, have demonstrated high anticancer potential against various cancer cell lines. These findings suggest the compound's promising role in developing new anticancer agents, especially for gastrointestinal adenocarcinoma (Chia-Ying Tsai et al., 2016).

Fluorescent Probes for Cysteine Detection

A novel fluorescent probe based on dibenzofuran structure has been developed for visual sensing of cysteine levels in milk and water samples, highlighting its application in environmental and food safety monitoring (Jialin Wang et al., 2018).

Organic Synthesis

Dibenzofuran derivatives have facilitated the development of donor-acceptor fluorophores as metal-free photoredox catalysts, effectively driving C(sp3)-C(sp2) cross-coupling reactions. This application is pivotal in organic synthesis, offering a green alternative to traditional metal-based catalysts (Jian Luo & Jian Zhang, 2016).

properties

IUPAC Name

dibenzofuran-2-yl 4-fluorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FO4S/c19-12-5-8-14(9-6-12)24(20,21)23-13-7-10-18-16(11-13)15-3-1-2-4-17(15)22-18/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZJSTCALCJFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzofuran-2-yl 4-fluorobenzenesulfonate

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